molecular formula C10H9F4NO3 B1399796 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine CAS No. 1391008-15-3

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1399796
CAS No.: 1391008-15-3
M. Wt: 267.18 g/mol
InChI Key: POFOCSWADMUTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique properties, making it a compound of interest in various fields, including medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is known for its high electronegativity and lipophilicity, which can influence the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine typically involves the introduction of the trifluoromethoxy group into the phenylalanine structure. One common method is the trifluoromethoxylation reaction, which can be achieved using various reagents and catalysts. Recent advances have led to the development of more efficient and accessible trifluoromethoxylation reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated amino acids and derivatives, such as:

Uniqueness

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine is unique due to the presence of both a fluorine atom and a trifluoromethoxy group. This combination imparts distinct properties, such as increased lipophilicity and stability, which can be advantageous in various applications .

Properties

IUPAC Name

2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c11-7-4-6(18-10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFOCSWADMUTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine
Reactant of Route 2
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine
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Reactant of Route 6
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